REACTION_CXSMILES
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[CH:1]1([PH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:14](Br)[CH2:15]Br>>[CH2:8]([P:7]([CH:15]1[CH2:14][CH2:10][CH2:11][CH2:12][CH2:13]1)[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH2:9][P:7]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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C1(CCCCC1)PC1CCCCC1
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Name
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|
Quantity
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18 g
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Type
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reactant
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Smiles
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C(CBr)Br
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(CP(C1CCCCC1)C1CCCCC1)P(C1CCCCC1)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |